molecular formula C22H21N3O B2727250 3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1159976-44-9

3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one

Cat. No. B2727250
CAS RN: 1159976-44-9
M. Wt: 343.43
InChI Key: GCNHAQAGDDCUNT-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C14H17N3O2 and a molecular weight of 259.31 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate” has a linear formula of C14H17N3O2 , indicating it contains 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For the related compound “tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate”, it has a molecular formula of C14H17N3O2 and a molecular weight of 259.31 .

Scientific Research Applications

Hydrogen-bonded Molecular Structures

Research on similar pyrazole derivatives has led to discoveries regarding their crystal structure and hydrogen bonding. For instance, studies on various pyrazole compounds have elucidated their ability to form simple chains or tetramolecular aggregates through hydrogen bonding, highlighting the significance of these interactions in determining molecular arrangement and stability (Abonía et al., 2007), (Zheng et al., 2010).

Reactivity and Synthesis

The reactivity of related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, has been explored, revealing their potential in synthesizing biologically active compounds through reactions with various agents (Mironovich & Shcherbinin, 2014). Additionally, methodologies for the solid-phase synthesis of novel pyrazolones have been developed, offering efficient routes for creating structurally diverse molecules (Yu-wei, 2008).

Catalysis and Small Molecule Activation

The use of pyrazole-based Lewis pairs for the fixation of small molecules like CO2 demonstrates the potential of these compounds in catalysis and environmental applications. This research highlights the ability of such compounds to form adducts with small molecules, opening avenues for their use in capturing and utilizing CO2 and other substances (Theuergarten et al., 2012).

Antimicrobial Activity

Transition metal complexes derived from bis-pyrazoline-based ligands have shown antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents. Such studies indicate the relevance of pyrazoline derivatives in medicinal chemistry (Al-Jibouri & Fahad, 2019).

properties

IUPAC Name

5-tert-butyl-4-[(E)-indol-3-ylidenemethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-22(2,3)20-18(13-15-14-23-19-12-8-7-11-17(15)19)21(26)25(24-20)16-9-5-4-6-10-16/h4-14,24H,1-3H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLHSSDNBRSKPY-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one

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